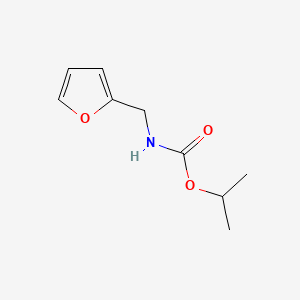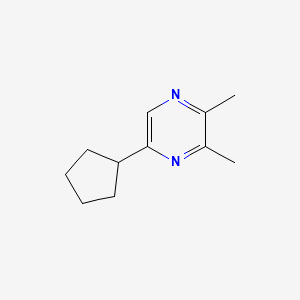
N-Amidinooctanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Amidinooctanamide is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.2667 g/mol . It is also known by its systematic name, Octanamide, N-(aminoiminomethyl)- . This compound is characterized by its amidine functional group attached to an octanamide backbone, making it a unique molecule in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Amidinooctanamide typically involves the reaction of octanoyl chloride with guanidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Preparation of Octanoyl Chloride: Octanoic acid is treated with thionyl chloride (SOCl2) to form octanoyl chloride.
Reaction with Guanidine: The octanoyl chloride is then reacted with guanidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: N-Amidinooctanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can hydrolyze to form octanoic acid and guanidine.
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous HCl or NaOH, elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Octanoic acid and guanidine.
Reduction: Octylamine.
Substitution: Depending on the nucleophile, various substituted octanamides.
Wissenschaftliche Forschungsanwendungen
N-Amidinooctanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and inflammatory conditions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Amidinooctanamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
Similar Compounds:
N-Amidinohexanamide: Similar structure but with a shorter carbon chain.
N-Amidinooctanoic Acid: Similar functional groups but with a carboxylic acid instead of an amide.
N-Amidinodecanoamide: Similar structure but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both amidine and amide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
| 5633-74-9 | |
Molekularformel |
C9H19N3O |
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
N-(diaminomethylidene)octanamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-5-6-7-8(13)12-9(10)11/h2-7H2,1H3,(H4,10,11,12,13) |
InChI-Schlüssel |
ZHCWNUYIITXNFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
